molecular formula C16H21N3O3S2 B11163868 3-(benzylsulfonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(benzylsulfonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11163868
M. Wt: 367.5 g/mol
InChI Key: LHFDRTVYLMMHOT-UHFFFAOYSA-N
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Description

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Similar in structure but contain a sulfur atom in place of the nitrogen atom in the thiadiazole ring.

    Imidazoles: Contain two nitrogen atoms in the ring and are known for their antifungal properties.

    Oxazoles: Contain an oxygen atom in the ring and are used in various pharmaceutical applications[][8].

Uniqueness

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H21N3O3S2/c1-12(2)10-15-18-19-16(23-15)17-14(20)8-9-24(21,22)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,17,19,20)

InChI Key

LHFDRTVYLMMHOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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